4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
Description
4-(6-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a pyrimidine-based compound featuring a 2-methylpyrimidine core substituted at position 4 with a morpholine ring and at position 6 with a piperazine moiety. The piperazine is further functionalized with a 4-bromobenzyl group.
Properties
IUPAC Name |
4-[6-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O/c1-16-22-19(14-20(23-16)26-10-12-27-13-11-26)25-8-6-24(7-9-25)15-17-2-4-18(21)5-3-17/h2-5,14H,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAADPDHBBLGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a piperazine ring, which is a common structural motif found in various pharmaceuticals and agrochemicals. Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
The presence of the piperazine ring suggests that it may interact with its targets in a manner similar to other piperazine-containing compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The pyrimidine core of the target compound distinguishes it from analogs with alternative heterocyclic cores:
- Quinoline derivatives (): Compounds like C1–C7 feature a quinoline core, which confers distinct electronic properties and binding interactions compared to pyrimidine .
- Imidazo[4,5-b]pyridines (): Compound 10a contains a bicyclic core, which may improve metabolic stability but reduce solubility compared to pyrimidine .
Substituent Analysis
Piperazine Modifications
The 4-bromobenzyl group on the target compound’s piperazine contrasts with substituents in analogs:
- Sulfonyl groups: Compounds like {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone () feature sulfonyl-piperazines, which increase polarity and may enhance solubility but reduce membrane permeability compared to the lipophilic bromophenyl group .
- Dimethoxybenzoyl groups : 4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine () contains a bulkier, more polar substituent, which may sterically hinder interactions compared to the compact bromophenyl group .
Morpholine Presence
The morpholine ring at position 4 of the pyrimidine core is shared with compounds like 4g () and thienopyrimidine derivatives (–13). Morpholine contributes to hydrogen-bonding capacity and moderate solubility, as seen in compounds with higher aqueous stability .
Tabulated Comparison of Key Compounds
*Calculated molecular weight based on formula.
Key Findings and Implications
Core Flexibility: Pyrimidine cores (target, ) balance synthetic accessibility and bioactivity, whereas thienopyrimidines () offer enhanced planarity for target engagement .
Substituent Effects : The 4-bromobenzyl group on the target compound likely improves lipophilicity and blood-brain barrier penetration compared to sulfonyl or methoxy groups .
Morpholine Utility : Consistent presence of morpholine across analogs () underscores its role in improving solubility without compromising stability .
Preparation Methods
Pyrimidine Core Formation
The 2-methylpyrimidine ring is synthesized via condensation of β-diketones with guanidine derivatives . For example:
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Meldrum’s acid adduct formation : Reacting acetylacetone with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of EDC·HCl and DMAP yields a β-keto ester.
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Cyclization with guanidine : Treating the β-keto ester with guanidine hydrochloride under basic conditions (e.g., K2CO3) forms 2-methyl-4,6-dichloropyrimidine.
Morpholine Substitution
The chloropyrimidine undergoes nucleophilic substitution with morpholine:
Preparation of 1-[(4-Bromophenyl)methyl]piperazine
Alkylation of Piperazine
Piperazine is alkylated with 4-bromobenzyl bromide via a two-step process:
Alternative Bromination Strategies
Direct bromination of N-phenylpiperazine using Br2/TBAB (tetrabutylammonium bromide) in chlorobenzene at 60°C achieves regioselective para-bromination (89% yield).
Coupling of Intermediates
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine-morpholine intermediate (6-chloro substituent) reacts with 1-[(4-bromophenyl)methyl]piperazine under SNAr conditions:
Buchwald-Hartwig Amination
For enhanced efficiency, palladium-catalyzed coupling is employed:
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Catalyst : Pd2(dba)3 (5 mol%), XantPhos (10 mol%)
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Base : Cs2CO3 (2.0 equiv)
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Solvent : Toluene, 110°C, 18 hours
Optimization and Challenges
Regioselectivity in Pyrimidine Formation
β-Keto esters derived from Meldrum’s acid preferentially form 2-methyl-4,6-dichloropyrimidine, minimizing 4,5-regioisomers.
Byproduct Mitigation
Solvent and Temperature Effects
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SNAr Efficiency : Polar aprotic solvents (DMF, DMSO) enhance chloride displacement rates.
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Morpholine Stability : Reactions above 120°C lead to morpholine ring-opening byproducts.
Characterization and Quality Control
Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C20H26BrN5O |
| Molecular Weight | 432.4 g/mol |
| 1H NMR (400 MHz, CDCl3) | δ 7.45 (d, 2H, Ar-H), 3.85 (m, 8H, morpholine/piperazine), 2.55 (s, 3H, CH3) |
| LC-MS (ESI+) | m/z 433.3 [M+H]+ |
Q & A
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